molecular formula C24H20N4O8 B613329 (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-((2,4-dinitrophenyl)amino)propanoic acid CAS No. 140430-54-2

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-((2,4-dinitrophenyl)amino)propanoic acid

Cat. No. B613329
M. Wt: 492.4
InChI Key: GLJCJFFDYXFRQX-NRFANRHFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-((2,4-dinitrophenyl)amino)propanoic acid, also known as (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-((2,4-dinitrophenyl)amino)propanoic acid, is a useful research compound. Its molecular formula is C24H20N4O8 and its molecular weight is 492.4. The purity is usually 95%.
BenchChem offers high-quality (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-((2,4-dinitrophenyl)amino)propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-((2,4-dinitrophenyl)amino)propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Biomedical Hydrogels

Fmoc-Dap(Dnp)-OH is utilized in the creation of peptide-based hydrogels (PHGs) . These hydrogels are biocompatible and suitable for various biomedical applications, including drug delivery and diagnostic tools for imaging . The self-assembling nature of these hydrogels, facilitated by the Fmoc group, allows for the creation of a physiologically relevant environment for in vitro experiments .

2. Tissue Engineering

The compound’s ability to form rigid hydrogels makes it a potential material for tissue engineering . It can support cell adhesion, survival, and duplication, providing a scaffold that mimics the natural extracellular matrix .

3. Synthesis of Methylated Amino Acids

Fmoc-Dap(Dnp)-OH plays a role in the synthesis of side chain mono- or bis-methylated amino acids. This is crucial for probing the reactivity of commercially available Fmoc amino acids and developing new methodologies in peptide chemistry .

4. Bio-Templating

The compound is involved in bio-templating applications. This process is essential for creating complex structures at the nanoscale, which can be used in various fields, including nanotechnology and material science .

5. Optical Applications

Due to its unique structural properties, Fmoc-Dap(Dnp)-OH can be used in optical applications. This includes the development of optical sensors and materials with specific light-absorption or emission properties .

6. Drug Delivery Systems

The compound’s ability to form hydrogels is exploited in designing controlled drug delivery systems. These systems can be engineered to release therapeutic agents in a targeted and sustained manner .

7. Catalytic Properties

Fmoc-Dap(Dnp)-OH derivatives can exhibit catalytic properties, which are useful in accelerating chemical reactions. This application is particularly relevant in the development of new pharmaceuticals and green chemistry solutions .

8. Antibiotic Properties

Research suggests that Fmoc-Dap(Dnp)-OH and its derivatives may have antibiotic properties. This opens up possibilities for its use in developing new antimicrobial agents to combat resistant strains of bacteria .

properties

IUPAC Name

(2S)-3-(2,4-dinitroanilino)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N4O8/c29-23(30)21(12-25-20-10-9-14(27(32)33)11-22(20)28(34)35)26-24(31)36-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-11,19,21,25H,12-13H2,(H,26,31)(H,29,30)/t21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLJCJFFDYXFRQX-NRFANRHFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CNC4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CNC4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N4O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30673968
Record name 3-(2,4-Dinitroanilino)-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30673968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

492.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-((2,4-dinitrophenyl)amino)propanoic acid

CAS RN

140430-54-2
Record name 3-[(2,4-Dinitrophenyl)amino]-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-alanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=140430-54-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(2,4-Dinitroanilino)-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30673968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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